2-trans,4-trans-Xanthoxin
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Overview
Description
2-trans,4-trans-xanthoxin is an apo carotenoid sesquiterpenoid that is xanthoxin in which the double bonds at positions 2 and 4 have E (trans) configuration. It has a role as a plant metabolite and a plant growth retardant. It is an enal, an apo carotenoid sesquiterpenoid and an epoxide.
Scientific Research Applications
Role in Plant Development
Xanthoxin, a precursor to abscisic acid (ABA), plays a significant role in fruit development. In apples, the balance between xanthoxin and ABA levels is crucial for the maturation process, with xanthoxin levels decreasing as fruits ripen and ABA levels increase (Setha, Kondo, Hirai, & Ohigashi, 2004).
Allelopathic Properties
Xanthoxin exhibits allelopathic activity, as observed in Pueraria thunbergiana. It can inhibit the root growth of certain plants, suggesting a role in plant competition and soil ecology (Kato‐Noguchi, 2003).
Influence on Thyroid Hormone Distribution and Metabolism
Xanthohumol, a derivative of xanthoxin, affects thyroid hormone distribution and metabolism in rats. It competes with thyroxine for binding to transthyretin, indicating potential implications for endocrine system studies (Radovic et al., 2010).
Potential in Synthesis of Chiral Compounds
Xanthoxin derivatives are being explored as synthons for the preparation of optically pure α-amino aldehydes and α-amino acids, indicating their importance in synthetic organic chemistry (Morita et al., 2001).
Inhibition of α-Glucosidase
Xanthohumol, related to xanthoxin, has been shown to inhibit α-glucosidase in vitro. This suggests potential applications in the treatment of type 2 diabetes and hyperglycemia management (Liu et al., 2014).
Biosynthesis and Regulation
The biosynthesis of ABA involves the formation of xanthoxin as an intermediate. The control of ABA synthesis, particularly the role of xanthoxin, is a key area in understanding plant stress responses (Taylor, Burbidge, & Thompson, 2000).
Anticancer Properties
Certain xanthoxin derivatives have shown inhibitory activities against the growth of human cancer cell lines, indicating potential therapeutic applications in oncology (Sousa et al., 2002).
Properties
Molecular Formula |
C15H22O3 |
---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(2E,4E)-5-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3-methylpenta-2,4-dienal |
InChI |
InChI=1S/C15H22O3/c1-11(6-8-16)5-7-15-13(2,3)9-12(17)10-14(15,4)18-15/h5-8,12,17H,9-10H2,1-4H3/b7-5+,11-6+/t12-,14+,15-/m0/s1 |
InChI Key |
ZTALKMXOHWQNIA-LVMPZUNDSA-N |
Isomeric SMILES |
C/C(=C\C=O)/C=C/[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C |
SMILES |
CC(=CC=O)C=CC12C(CC(CC1(O2)C)O)(C)C |
Canonical SMILES |
CC(=CC=O)C=CC12C(CC(CC1(O2)C)O)(C)C |
synonyms |
cis,trans-xanthoxin trans,trans-5-(1',2'-epoxy-4'-hydroxy-2',6',6'- trimethyl-1'-cyclohexyl)-3-methylpentadienal trans,trans-xanthoxin xanthoxin xanthoxin, (1R-(1alpha(2E,4E),4beta,6alpha))-isomer xanthoxin, (1S-(1alpha(2E,4E),4alpha,6alpha))-isomer xanthoxin, (1S-(1alpha(2Z,4E),4alpha,6alpha))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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